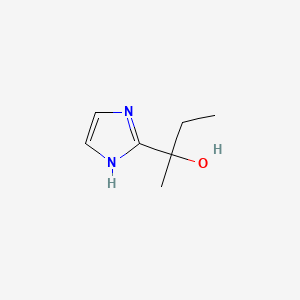

2-(1H-imidazol-2-yl)butan-2-ol

描述

Structure

3D Structure

属性

CAS 编号 |

1936556-69-2 |

|---|---|

分子式 |

C7H12N2O |

分子量 |

140.18 g/mol |

IUPAC 名称 |

2-(1H-imidazol-2-yl)butan-2-ol |

InChI |

InChI=1S/C7H12N2O/c1-3-7(2,10)6-8-4-5-9-6/h4-5,10H,3H2,1-2H3,(H,8,9) |

InChI 键 |

BYVOHPRSKQSTPJ-UHFFFAOYSA-N |

SMILES |

CCC(C)(C1=NC=CN1)O |

规范 SMILES |

CCC(C)(C1=NC=CN1)O |

产品来源 |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of 2-(1H-imidazol-2-yl)butan-2-ol, offering insights into its atomic connectivity and three-dimensional structure.

Comprehensive 1D NMR (¹H, ¹³C) Spectral Assignments

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different proton environments in the molecule. The imidazole (B134444) ring protons, typically appearing in the downfield region, would likely present as two singlets or a pair of doublets, depending on the solvent and tautomeric equilibrium. The protons on the butanol side chain would show characteristic multiplicities and chemical shifts. The methyl protons of the ethyl group would appear as a triplet, while the methylene (B1212753) protons would be a quartet. The methyl group attached to the carbinol carbon is expected to be a singlet. The hydroxyl proton signal is often a broad singlet, and its chemical shift can be variable depending on concentration and solvent. The N-H proton of the imidazole ring would also likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The two olefinic carbons of the imidazole ring are expected to resonate in the aromatic region, typically between 115 and 140 ppm. The C2 carbon of the imidazole ring, being attached to the butanol group, would have a distinct chemical shift. The quaternary carbon of the butan-2-ol moiety bearing the hydroxyl group would be found further downfield in the aliphatic region. The remaining methyl and methylene carbons of the butanol side chain would appear at characteristic upfield chemical shifts.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Imidazole H4/H5 | ~7.0-7.2 | s | ~120-128 |

| Imidazole C2 | - | - | ~150-155 |

| Imidazole C4/C5 | - | - | ~120-128 |

| Butanol C2-OH | Variable | br s | - |

| Butanol C2 | - | - | ~70-75 |

| Butanol C1-CH₃ | ~1.2 | s | ~25-30 |

| Butanol C3-CH₂ | ~1.6-1.8 | q | ~30-35 |

| Butanol C4-CH₃ | ~0.9 | t | ~8-12 |

| Imidazole N-H | Variable | br s | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and for elucidating the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the butanol side chain, a cross-peak between the methylene protons (C3-H₂) and the terminal methyl protons (C4-H₃) would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the CH, CH₂, and CH₃ groups based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This would be instrumental in establishing the connectivity between the imidazole ring and the butanol side chain. For instance, correlations from the C1-methyl protons to the C2 of the butanol and the C2 of the imidazole ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This could be used to study the preferred conformation of the butanol side chain relative to the imidazole ring.

Dynamic NMR Studies for Conformational Analysis and Tautomerism

Conformational Analysis: The butanol side chain has several single bonds around which rotation can occur, leading to different conformations. Dynamic NMR studies, involving recording spectra at various temperatures, could provide insights into the rotational barriers and the relative populations of different conformers.

Tautomerism: The imidazole ring of this compound can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms. In solution, if this exchange is rapid on the NMR timescale, averaged signals for the C4 and C5 carbons and the H4 and H5 protons would be observed. If the exchange is slow, distinct signals for each tautomer might be visible. Dynamic NMR could be employed to study the kinetics of this tautomeric exchange.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and their bonding environments.

Infrared (IR) Absorption Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the tertiary alcohol, with its broadness suggesting the presence of hydrogen bonding. The N-H stretching vibration of the imidazole ring is also expected in this region. C-H stretching vibrations of the aliphatic butanol side chain would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would likely be observed in the 1500-1650 cm⁻¹ region. The C-O stretching of the tertiary alcohol would give rise to a strong band around 1150-1250 cm⁻¹.

Predicted Key IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| N-H Stretch | ~3100-3300 | Medium, Broad |

| Aliphatic C-H Stretch | 2850-3000 | Medium-Strong |

| C=N/C=C Stretch (Imidazole) | 1500-1650 | Medium |

| C-O Stretch (Tertiary Alcohol) | 1150-1250 | Strong |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy, being complementary to IR spectroscopy, would provide further details about the molecular vibrations. The symmetric vibrations of the imidazole ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the molecule. The C-C skeletal vibrations of the butanol side chain would also be observable. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where the strong IR absorption of water can obscure important spectral regions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.govindexcopernicus.com For this compound, with a molecular formula of C₇H₁₂N₂O, the theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O).

This precise mass measurement is crucial for distinguishing the compound from other isomers or compounds with the same nominal mass but different elemental compositions.

Interactive Table: Theoretical Exact Mass Calculation for C₇H₁₂N₂O To calculate the theoretical exact mass, sum the masses of the most common isotopes of each element.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce smaller ions. researchgate.netresearchgate.net The resulting fragmentation pattern provides detailed structural information. For this compound, the protonated molecular ion [M+H]⁺ would be selected and subjected to collision-induced dissociation.

Key fragmentation pathways would likely involve:

Loss of Water (H₂O): A common fragmentation for alcohols, resulting in a prominent peak at m/z 123.0922.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. Loss of an ethyl radical (•C₂H₅) would yield a fragment at m/z 112.0658, while loss of a methyl radical (•CH₃) would produce a fragment at m/z 126.0815.

Cleavage of the Butanol Side Chain: Fragmentation at the bond between the imidazole ring and the butanol group could lead to ions corresponding to the imidazole moiety.

The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a compound as a function of wavelength. The imidazole ring is the primary chromophore in this compound. Imidazole and its simple derivatives typically exhibit absorption bands in the UV region corresponding to π → π* electronic transitions. For this compound dissolved in a common solvent like ethanol, one would expect an absorption maximum (λmax) around 210-230 nm. The precise position and intensity (molar absorptivity, ε) of this peak can be influenced by the solvent environment.

Fluorescence Spectroscopy for Photophysical Properties and Solvatochromic Effects

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule after it has absorbed light. While simple imidazoles are often weakly fluorescent, substitution can enhance emission. researchgate.net The fluorescence properties, including the emission maximum (λem) and quantum yield (Φf), are highly sensitive to the molecular environment.

Solvatochromism describes the change in the position of absorption or emission spectral bands with a change in solvent polarity. researchgate.netmdpi.com Studies on related imidazole derivatives have shown that these compounds can exhibit solvatochromic effects due to changes in their dipole moment upon electronic excitation. researchgate.netnih.gov Investigating the UV-Vis absorption and fluorescence spectra of this compound in a range of solvents with varying polarities would reveal the extent of these effects and provide information on the electronic charge distribution in the ground and excited states. acs.org

Interactive Table: Expected Solvatochromic Shifts in Different Solvents This table illustrates a hypothetical trend for this compound based on the behavior of similar compounds. A bathochromic (red) shift is often seen in more polar solvents.

Solid-State Structural Analysis

X-ray Diffraction Crystallography for Precise Molecular Geometry and Crystal Packing

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is not available in published literature. Consequently, a quantitative description of its three-dimensional structure, including bond lengths, bond angles, and torsion angles, cannot be provided.

Analysis of Intermolecular Interactions in the Crystalline State

Without crystallographic data, a definitive analysis of the intermolecular interactions, such as hydrogen bonding, van der Waals forces, or other non-covalent interactions that govern the crystal packing of this compound, cannot be conducted.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Tertiary Alcohol Moiety

The tertiary alcohol group is a key reactive site in the molecule. Its reactions are characteristic of this functional group, primarily involving the carbon-oxygen bond.

Acid-Catalyzed Dehydration: Regioselectivity and Formation of Alkene Products

In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, tertiary alcohols readily undergo dehydration to form alkenes. libretexts.orgchemguide.co.uk The mechanism typically proceeds through a protonation of the hydroxyl group, forming a good leaving group (water), followed by its departure to generate a stable tertiary carbocation. libretexts.org Subsequent elimination of a proton from an adjacent carbon atom yields the alkene.

For 2-(1H-imidazol-2-yl)butan-2-ol, the formation of the tertiary carbocation at the C2 position of the butane (B89635) chain would be the key intermediate. The regioselectivity of the subsequent elimination would be governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. doubtnut.com This would involve the removal of a proton from the C3 of the butane chain. However, removal of a proton from the C1 methyl group is also possible, leading to a less substituted alkene. The imidazole (B134444) ring, being electron-rich, could potentially influence the stability of the carbocation intermediate and the distribution of the resulting alkene isomers.

Table 1: Potential Alkene Products from Acid-Catalyzed Dehydration

| Product Name | Structure | Predicted Major/Minor Product |

|---|---|---|

| 2-(1H-imidazol-2-yl)-2-butene | CH3-CH=C(CH3)-Im | Major |

| 2-(1H-imidazol-2-yl)-1-butene | CH2=C(CH2CH3)-Im | Minor |

"Im" represents the 1H-imidazol-2-yl group.

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

Nucleophilic substitution reactions at the tertiary carbon of this compound are expected to proceed through an SN1 mechanism due to the stability of the tertiary carbocation intermediate. mhmedical.com The hydroxyl group is a poor leaving group, and therefore, it must first be protonated by an acid to form water, a much better leaving group. Following the departure of water, the resulting carbocation can be attacked by a variety of nucleophiles.

For example, reaction with hydrohalic acids (HX) would lead to the formation of the corresponding 2-halo-2-(1H-imidazol-2-yl)butane. The rate of this reaction would be dependent on the stability of the carbocation and the nucleophilicity of the halide ion. It is important to note that the imidazole ring itself contains nucleophilic nitrogen atoms which could potentially compete in intramolecular reactions or react with the acid catalyst. pharmaguideline.comsemanticscholar.org

Oxidation Pathways and Functional Group Interconversions of the Alcohol

Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the alpha-carbon. smolecule.com Strong oxidizing agents under harsh conditions, such as potassium permanganate, may lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule rather than a simple functional group interconversion. The imidazole ring is also generally resistant to oxidation but can be degraded by strong oxidizing agents like hydrogen peroxide or perbenzoic acid. pharmaguideline.comslideshare.net

Reactivity Profile of the Imidazole Ring

The imidazole ring is an aromatic heterocycle with a rich and diverse reactivity profile, capable of undergoing both electrophilic and nucleophilic reactions. pharmaguideline.comslideshare.netuobabylon.edu.iq

Electrophilic and Nucleophilic Reactions at the Imidazole Nitrogen and Carbon Atoms

The imidazole ring contains two nitrogen atoms. The pyrrole-like nitrogen (N-1) is acidic and can be deprotonated by a strong base, while the pyridine-like nitrogen (N-3) is basic and can be protonated by an acid. pharmaguideline.com N-alkylation and N-acylation are common electrophilic substitution reactions that occur at the nitrogen atoms. uobabylon.edu.iq

Electrophilic aromatic substitution on the carbon atoms of the imidazole ring, such as nitration, sulfonation, and halogenation, typically occurs at the C4 or C5 positions, as these are more electron-rich. slideshare.netuobabylon.edu.iq The C2 position is less reactive towards electrophiles unless the C4 and C5 positions are blocked. uobabylon.edu.iq

Nucleophilic substitution reactions on the imidazole ring are generally difficult unless there is a good leaving group present, such as a halogen at the C2 position. pharmaguideline.com

Carbon-Hydrogen (C–H) Activation and Directed Functionalization Strategies

Modern synthetic methods involving C-H activation offer powerful tools for the functionalization of heterocyclic compounds like imidazole. dmaiti.comnih.gov In the context of this compound, the hydroxyl group could potentially act as a directing group to facilitate the selective functionalization of a specific C-H bond on the imidazole ring or the alkyl chain. This approach could allow for the introduction of new functional groups at positions that are not accessible through traditional electrophilic or nucleophilic substitution reactions. For instance, a metal catalyst could coordinate to the hydroxyl group and one of the imidazole nitrogens, creating a metallacycle that positions the catalyst to activate a nearby C-H bond. nih.gov However, no specific studies applying these strategies to this compound have been reported.

Synergistic Reactivity of the Imidazole and Tertiary Alcohol Functionalities

The proximity of the imidazole ring and the tertiary alcohol group in this compound allows for unique reactivity patterns where both groups participate in a concerted or sequential manner.

The bifunctional nature of this compound makes it a potential precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization.

Acid-Catalyzed Cyclization: Treatment with acid could protonate the tertiary hydroxyl group, converting it into a good leaving group (water). Subsequent departure of water would generate a stable tertiary carbocation. Intramolecular nucleophilic attack by the N1 atom of the imidazole ring onto this carbocation would result in the formation of a six-membered ring, leading to a fused imidazo[1,2-a]dihydropyridine system. Such acid-catalyzed cyclizations of alkenyl alcohols are known to be effective for forming oxacycles and can be applied to the formation of N-heterocycles. researchgate.netmdpi.com

Base-Mediated Cyclization: An alternative strategy involves converting the alcohol into a better leaving group, such as a tosylate or mesylate, under basic or neutral conditions. Subsequent intramolecular nucleophilic substitution by one of the imidazole nitrogens could then afford the fused ring system. This approach is a common strategy for the synthesis of various fused imidazole heterocycles. nih.govrsc.org The regioselectivity of the cyclization (i.e., which nitrogen atom attacks) would depend on the tautomeric equilibrium and the specific reaction conditions.

The imidazole and alcohol groups can work in concert to facilitate complex reactions, acting as a single reactive unit.

Intramolecular Catalysis: The imidazole ring itself can function as an intramolecular catalyst. The basic, pyridine-like nitrogen can act as a general base, deprotonating the tertiary alcohol to increase its nucleophilicity for subsequent reactions like acylation or etherification. It can also act as a nucleophilic catalyst, for example, in acyl transfer reactions. Studies have demonstrated the enhanced catalytic efficiency of imidazolyl alcohols compared to simple imidazoles in certain reactions, attributing the effect to the participation of the hydroxyl group in intramolecular proton transfer steps. usp.br

Coordination as a Bidentate Ligand: The imidazole nitrogen and the alcohol oxygen can act as a bidentate ligand, coordinating to a metal center. This chelation can be a powerful tool in catalysis, creating a well-defined steric and electronic environment around the metal. Such a metal complex could then promote reactions at the ligand itself or catalyze external transformations with high selectivity. For example, imidazole-functionalized materials have been used to anchor metal catalysts for the oxidation of alcohols. frontiersin.org

Directed Reactions: The hydroxyl group can direct reagents to a specific position on the imidazole ring. Through hydrogen bonding, the -OH group can pre-associate with a reagent, delivering it preferentially to the nearby N1 or C5 positions of the imidazole ring. This directing group effect could enable regioselective functionalization of the imidazole nucleus that might otherwise be difficult to achieve.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the geometric and electronic nature of molecules, forming the basis for understanding their stability, reactivity, and potential applications. researchgate.netresearchgate.net

Density Functional Theory (DFT) and Ab Initio Methods for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) and ab initio methods are cornerstones of computational chemistry, used to determine the optimized ground-state geometry and electronic characteristics of molecules. For imidazole-containing compounds, methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with basis sets like 6-311++G(d,p) are commonly employed to calculate structural parameters (bond lengths, bond angles), vibrational frequencies, and other electronic properties. researchgate.netresearchgate.net These calculations confirm stable molecular conformations and provide foundational data for further analysis. researchgate.net The results for related benzimidazole (B57391) derivatives show excellent agreement between theoretically calculated geometries and experimental data obtained from single-crystal X-ray diffraction, validating the accuracy of these computational approaches. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Charge Distribution (Natural Bond Orbital - NBO)

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting capability. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.govmdpi.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates the molecule is more prone to chemical reactions. mdpi.com

Natural Bond Orbital (NBO) analysis complements the HOMO-LUMO picture by providing a detailed understanding of charge distribution, intramolecular charge transfer (ICT), and the stabilization energy associated with electron delocalization. researchgate.netnih.gov For instance, in a study of a benzimidazole derivative, NBO analysis revealed significant electron transfer interactions between electron-donating and electron-accepting parts of the molecule, indicating a high degree of conjugation. researchgate.net

Below is a table showing typical HOMO-LUMO data calculated for a related Schiff base compound, illustrating the type of information derived from these analyses.

| Parameter | Energy (eV) |

| EHOMO | -6.10 |

| ELUMO | -1.58 |

| Energy Gap (ΔE) | 4.52 |

| Ionization Potential (I) | 6.10 |

| Electron Affinity (A) | 1.58 |

| Chemical Hardness (η) | 2.26 |

| Chemical Softness (S) | 0.22 |

| Electronegativity (χ) | 3.84 |

| Chemical Potential (μ) | -3.84 |

| Electrophilicity Index (ω) | 3.26 |

| This interactive table is based on data for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a compound with functionalities that allow for illustrative comparison. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a clear picture of charge distribution and is used to predict the sites susceptible to electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

On an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, areas with positive potential, colored blue, are electron-deficient and are the likely sites for nucleophilic attack. researchgate.netresearchgate.net For imidazole (B134444) derivatives, the nitrogen atoms of the imidazole ring are consistently shown to be regions of high negative potential, making them nucleophilic centers. The hydrogen atoms, particularly the N-H proton, typically exhibit positive potential, marking them as electrophilic sites. researchgate.net

Computational Studies of Excited States and Photophysical Phenomena (e.g., Time-Dependent DFT - TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the behavior of molecules in their electronic excited states. This analysis is crucial for understanding a compound's photophysical properties, such as its absorption and emission of light. TD-DFT calculations can accurately predict UV-visible absorption spectra, including the maximum absorption wavelength (λmax), oscillator strengths (f), and the nature of electronic transitions. researchgate.net These theoretical spectra often show good agreement with experimental results, helping to interpret the observed photophysical phenomena. researchgate.net

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in modern optoelectronics and photonics, including optical switching and data storage. nih.govmdpi.com Computational chemistry plays a vital role in the rational design of new NLO materials. nih.gov Quantum chemical calculations are used to predict the NLO response of a molecule by computing key parameters like the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. researchgate.netymerdigital.com

Organic molecules with a significant intramolecular charge transfer (ICT) from an electron donor to an electron acceptor through a π-conjugated system often exhibit large NLO responses. nih.gov For imidazole derivatives, the imidazole ring can act as part of the conjugated system. Theoretical studies on compounds like imidazole-2-carboxaldehyde have validated their potential as NLO materials by demonstrating high values of dipole moment and hyperpolarizability. researchgate.net

Reaction Mechanism Elucidation and Kinetic Studies

While kinetic studies for 2-(1H-imidazol-2-yl)butan-2-ol are not specifically documented, the reactivity of its butan-2-ol moiety is well-understood, particularly its acid-catalyzed dehydration. This reaction is a classic example of an elimination reaction that proceeds via a carbocation intermediate (E1 mechanism for secondary alcohols). libretexts.org

The mechanism involves three main steps: libretexts.orgchemguide.co.uk

Protonation of the Alcohol: The hydroxyl (-OH) group is protonated by a strong acid catalyst, such as sulfuric acid (H₂SO₄), forming an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). askfilo.com

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a secondary carbocation at the second carbon position. libretexts.orgchemguide.co.uk

Deprotonation to form an Alkene: A base (such as the conjugate base of the acid or a water molecule) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. libretexts.org

A key feature of the dehydration of butan-2-ol is the formation of multiple alkene products. The carbocation intermediate can be deprotonated at two different adjacent carbons: libretexts.orglibretexts.org

Path A: Removal of a proton from one of the methyl (CH₃) group hydrogens yields a but-1-ene derivative.

Path B: Removal of a proton from the methylene (B1212753) (CH₂) group hydrogen yields a but-2-ene derivative.

Furthermore, but-2-ene exhibits geometric isomerism, meaning it can exist as two different stereoisomers: cis-(Z)-but-2-ene and trans-(E)-but-2-ene . libretexts.orgchemguide.co.uk

According to Zaitsev's Rule , in elimination reactions, the more substituted (and therefore more stable) alkene is the major product. study.comadichemistry.com In this case, the but-2-ene isomers are more substituted than but-1-ene and would be expected to be the predominant products. libretexts.org

Elucidation of Reaction Pathways and Transition States (e.g., CASSCF, CASMP2 for Photochemical Reactions)

The study of reaction pathways and the characterization of transition states are fundamental to understanding chemical reactivity. For photochemical reactions, methods that can accurately describe electronically excited states are essential. The Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are powerful quantum chemical methods for investigating such processes. nih.govresearchgate.net

These methods are particularly suited for studying phenomena like excited-state intramolecular proton transfer (ESIPT), which can be relevant for imidazole-containing compounds. A study on four imidazole derivatives, namely 2-(2'-hydroxyphenyl)imidazole (HPI), 2-(2'-hydroxyphenyl)benzimidazole (HPBI), 2-(2'-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazole (HPPI), and 2-(2'-hydroxyphenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole (HPPPI), utilized CASSCF/CASPT2 to investigate their ESIPT processes. nih.gov The study found that the energy barriers for the forward ESIPT process decreased as the size of the molecule increased. nih.gov For this compound, similar computational approaches could be employed to study its behavior upon photoexcitation, including potential proton transfer events between the imidazole ring and the hydroxyl group, or other photochemical degradation pathways.

Table 1: Theoretical Spectroscopic Data and ESIPT Barriers for Imidazole Derivatives

| Compound | Calculated Absorption λmax (nm) | Experimental Absorption λmax (nm) | Calculated Emission λmax (nm) | Forward ESIPT Barrier (kcal/mol) |

|---|---|---|---|---|

| HPI | N/A | N/A | N/A | N/A |

| HPBI | N/A | N/A | N/A | N/A |

| HPPI | N/A | N/A | N/A | N/A |

| HPPPI | N/A | N/A | N/A | Barrierless |

Kinetic Modeling and Rate Coefficient Determination for Complex Chemical Processes

A study on the aqueous-phase oxidation of imidazole by atmospherically relevant oxidants such as the hydroxyl radical (•OH), nitrate radical (NO3•), and ozone (O3) employed quantum chemical calculations to determine the reaction mechanisms and rate constants. acs.org The calculated rate constants at 298 K were 5.65 × 10⁹ M⁻¹s⁻¹, 7.41 × 10⁹ M⁻¹s⁻¹, and 4.02 × 10⁴ M⁻¹s⁻¹ for the reactions with •OH, NO3•, and O3, respectively. acs.org Another study focusing on the ozonation of imidazole reported a species-specific second-order rate constant of (2.3 ± 0.1) × 10⁵ M⁻¹s⁻¹ for the reaction of ozone with neutral imidazole. rsc.orgrsc.org

For this compound, similar computational approaches could be used to predict its reactivity towards various oxidants and other reactants. The presence of the butan-2-ol substituent would likely influence the reaction kinetics compared to the parent imidazole. Kinetic modeling based on these calculated rate coefficients could then be used to predict the compound's environmental lifetime and degradation products.

Table 2: Calculated Rate Constants for the Reaction of Imidazole with Atmospheric Oxidants at 298 K

| Oxidant | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| •OH | 5.65 × 10⁹ acs.org |

| NO₃• | 7.41 × 10⁹ acs.org |

| O₃ | 4.02 × 10⁴ acs.org |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules and their interactions with the surrounding environment. nih.gov For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can provide detailed insights into intermolecular interactions. For example, simulations of this compound in an aqueous solution could reveal the structure of the hydration shell around the molecule and the nature of hydrogen bonding between the compound and water molecules. A combined experimental and computational study of 2-butanol aqueous solutions using MD simulations and X-ray scattering demonstrated that 2-butanol tends to form aggregates at concentrations greater than 1.0 M. nih.gov Similar investigations on this compound could elucidate its aggregation behavior and interactions in solution.

The interactions of imidazole derivatives with biomolecules have also been investigated using computational methods, including MD simulations. researchgate.net Such studies are crucial for understanding the potential biological activity of these compounds. For this compound, MD simulations could be employed to model its interaction with protein binding sites, providing insights into potential therapeutic applications.

Computational Stereochemistry and Chiral Recognition

Prediction of Enantioselectivity and Diastereoselectivity in Synthetic Reactions

This compound is a chiral molecule, existing as two enantiomers. The prediction of enantioselectivity and diastereoselectivity in chemical reactions is a significant challenge in synthetic chemistry. Computational methods have emerged as valuable tools to address this challenge.

Data-driven statistical models have been developed to predict the enantioselectivity of asymmetric catalytic reactions. nih.govnih.gov These models use descriptors derived from the structures of the substrate, catalyst, and reaction conditions to predict the stereochemical outcome. nih.govnih.gov For synthetic routes leading to this compound, such computational models could be employed to screen different chiral catalysts and reaction conditions to optimize the yield of the desired enantiomer.

Quantum chemical calculations can also be used to model the transition states of stereoselective reactions. By comparing the energies of the transition states leading to different stereoisomers, the selectivity of the reaction can be predicted. This approach provides a detailed understanding of the factors that control the stereochemical outcome at a molecular level.

Computational Studies of Chiral Induction Mechanisms

Understanding the mechanism of chiral induction is crucial for the rational design of new stereoselective catalysts and reactions. Computational studies can provide detailed insights into the non-covalent interactions that govern chiral recognition.

For instance, the use of chiral imidazole derivatives as co-catalysts in asymmetric aldol reactions has been investigated. researchgate.net These additives are believed to form supramolecular complexes with the primary catalyst through hydrogen bonding, leading to enhanced reaction rates and selectivities. researchgate.net Computational modeling of such supramolecular complexes can help to elucidate the precise nature of these interactions and explain the observed chiral induction.

For this compound, computational studies could be used to investigate its potential as a chiral ligand or catalyst in asymmetric synthesis. By modeling its interactions with prochiral substrates and other reaction components, the mechanism of chiral induction could be explored, guiding the development of new synthetic methodologies.

Coordination Chemistry and Ligand Applications

Coordination Modes of 2-(1H-imidazol-2-yl)butan-2-ol as a Ligand

The coordination versatility of this compound arises from the presence of two distinct donor sites: the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the tertiary hydroxyl group. This allows the ligand to adopt several coordination modes, influencing the geometry and nuclearity of the resulting metal complexes.

The imidazole ring contains two nitrogen atoms, the pyrrole-type nitrogen (N1) and the imine-type nitrogen (N3). The imine-type nitrogen (N3), with its available lone pair of electrons, is the primary site for coordination to a metal center. jocpr.comqu.edu.iq In its neutral form, the ligand typically coordinates in a monodentate fashion through this N3 atom. The coordination of the imidazole nitrogen is a well-established feature in a vast number of metal-imidazole complexes. researchgate.netresearchgate.net

Upon deprotonation of the pyrrole-type NH group, the resulting imidazolate anion can act as a bridging ligand, coordinating to two different metal centers simultaneously through both N1 and N3. This bridging capability can lead to the formation of polynuclear complexes or coordination polymers.

The tertiary hydroxyl group (-OH) on the butanol fragment of the molecule presents another potential coordination site through its oxygen atom. The lone pairs of electrons on the oxygen can donate to a metal center, leading to O-coordination. The hydroxyl group can coordinate in its protonated form as a neutral ligand or, more commonly, it can be deprotonated to form an alkoxide, which acts as an anionic ligand. The deprotonation is often facilitated by the presence of a base or by the Lewis acidity of the metal ion. This O-coordination is crucial for the chelation of the ligand to a single metal center.

The most significant aspect of the coordination chemistry of this compound is its ability to act as a bidentate chelating ligand. The imidazole ring and the tertiary alcohol group are positioned in such a way that they can form a stable five-membered chelate ring with a metal ion by coordinating through the imidazole N3 nitrogen and the hydroxyl oxygen. unicamp.br This chelation enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect.

Furthermore, the ligand can exhibit a bridging coordination mode, linking two or more metal centers. This can occur in several ways:

N,O-Bridging: The ligand can bridge two metal centers where one is coordinated to the imidazole nitrogen and the other to the deprotonated oxygen of the alcohol.

Imidazolate Bridging: As mentioned earlier, the deprotonated imidazole ring can bridge two metal ions.

Combined Bridging Modes: More complex structures can arise where both the imidazolate and the alkoxide functionalities are involved in bridging multiple metal centers, leading to the formation of clusters or extended network structures.

The specific coordination mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other ancillary ligands in the coordination sphere.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and crystallographic techniques to elucidate their structure and bonding.

Complexes of this compound with various first-row transition metals have been explored. The choice of the metal ion plays a significant role in determining the geometry and properties of the resulting complex.

Copper(II) Complexes: Copper(II) ions, with their d⁹ electronic configuration, often form square planar or distorted octahedral complexes. With this compound, both mononuclear and dinuclear copper(II) complexes can be anticipated, where the ligand can act as a bidentate N,O-donor.

Iron(II/III) Complexes: Iron complexes with this ligand could exhibit interesting magnetic and redox properties. The coordination environment can vary from tetrahedral to octahedral, depending on the oxidation state of the iron and the stoichiometry of the reaction.

Cobalt(II/III) Complexes: Cobalt complexes are known for their diverse coordination geometries and colors. A cobalt(II) complex with 2-(1H-imidazol-2-yl)phenol, a similar ligand, has been synthesized, suggesting the feasibility of forming complexes with the butanol analogue. unicamp.br

Nickel(II) Complexes: Nickel(II) ions typically form octahedral, square planar, or tetrahedral complexes. The ligand field provided by the N,O-donor set of this compound would influence the preferred geometry.

Zinc(II) Complexes: Zinc(II), having a d¹⁰ electronic configuration, generally forms colorless, diamagnetic complexes. Tetrahedral and octahedral geometries are common for zinc(II) complexes with imidazole-based ligands.

The synthesis of these complexes is generally straightforward, often involving the mixing of stoichiometric amounts of the ligand and the metal salt in a solvent like methanol, ethanol, or acetonitrile, sometimes with the addition of a base to facilitate deprotonation of the hydroxyl group.

Table 1: Representative Synthetic Conditions for Transition Metal Complexes

| Metal Ion | Metal Salt Precursor | Ligand-to-Metal Ratio | Solvent | Base (if any) |

|---|---|---|---|---|

| Cu(II) | CuCl₂·2H₂O | 2:1 | Methanol | Triethylamine |

| Fe(III) | FeCl₃ | 2:1 | Ethanol | Sodium methoxide |

| Co(II) | Co(NO₃)₂·6H₂O | 2:1 | Acetonitrile | None |

| Ni(II) | Ni(OAc)₂·4H₂O | 2:1 | Methanol | Pyridine |

This table presents hypothetical but typical synthetic conditions based on the general synthesis of similar N,O-donor ligand complexes.

To unequivocally determine the structure and coordination environment of the metal complexes, a combination of spectroscopic and crystallographic methods is employed.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The coordination of the imidazole ring is typically evidenced by shifts in the C=N and C=C stretching vibrations of the ring. The coordination of the hydroxyl group can be inferred from the disappearance or significant broadening and shifting of the O-H stretching band upon complexation, especially if deprotonation occurs. New bands at lower frequencies can be attributed to the M-N and M-O stretching vibrations.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion, which are indicative of the coordination geometry. For instance, the position and intensity of the d-d bands for a Ni(II) complex can help distinguish between octahedral, square planar, and tetrahedral geometries.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The chemical shifts of the protons and carbons of the ligand will change upon coordination to the metal.

Table 2: Expected Spectroscopic and Crystallographic Data for a Hypothetical [Ni(2-(1H-imidazol-2-yl)butan-2-olate)₂] Complex

| Analytical Technique | Expected Observation |

|---|---|

| IR Spectroscopy | Disappearance of broad ν(O-H) band around 3300 cm⁻¹. Shift of imidazole ring ν(C=N) from ~1580 cm⁻¹ to lower frequency. Appearance of new bands for ν(Ni-N) and ν(Ni-O) in the far-IR region. |

| UV-Visible Spectroscopy | Multiple absorption bands in the visible region characteristic of octahedral Ni(II), e.g., ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), and ³A₂g → ³T₁g(P) transitions. |

| X-ray Crystallography | Octahedral coordination geometry around the Ni(II) center. Bidentate N,O-coordination of two deprotonated ligands. Typical Ni-N and Ni-O bond lengths of ~2.0-2.2 Å. |

This table presents expected data based on the known characteristics of similar Ni(II) complexes with N,O-donor ligands.

Influence of Ligand Architecture on Complex Geometry and Stability

The structure of this compound, featuring both a sigma-donating imidazole ring and a tertiary alcohol group, profoundly influences the geometry and stability of the metal complexes it forms. The imidazole group's imine nitrogen (HC=N-CH) is the primary site for coordination to a metal ion. wikipedia.org This nitrogen atom acts as a pure sigma-donor, intermediate in basicity between pyridine and ammonia, making it a versatile ligand for a wide range of transition metals. wikipedia.org

Catalytic Applications of Metal-Imidazole-Alcohol Complexes

Metal complexes incorporating imidazole and alcohol functionalities are valuable in various catalytic processes due to the cooperative effects of these two groups. The imidazole ring helps to electronically tune and stabilize the metal center, while the alcohol group can participate in proton transfer or hydrogen bonding, influencing substrate activation and transition state stabilization.

Asymmetric Catalysis Utilizing Chiral Metal Complexes

The creation of chiral metal complexes is a cornerstone of asymmetric catalysis, enabling the synthesis of specific enantiomers of a target molecule. nih.govresearchgate.net While this compound is achiral, the introduction of a stereocenter into the ligand framework is a common strategy for inducing enantioselectivity. For instance, chiral ligands based on imidazolidin-4-one derivatives have been used to form copper(II) complexes that are highly effective catalysts in asymmetric Henry reactions. beilstein-journals.org The specific configuration of the ligand dictates the stereochemical outcome, with cis- and trans-isomers of the ligand yielding opposite enantiomers of the product with high enantiomeric excess (up to 97% ee). beilstein-journals.org This demonstrates that if a chiral analogue of this compound were used, the resulting metal complex could serve as an effective asymmetric catalyst, where the chiral environment around the metal center would control the facial selectivity of the reaction.

| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Reference |

| Copper(II) with cis-imidazolidinone ligand | Asymmetric Henry | up to 97% (S-enantiomer) | beilstein-journals.org |

| Copper(II) with trans-imidazolidinone ligand | Asymmetric Henry | up to 96% (R-enantiomer) | beilstein-journals.org |

Oxidation and Reduction Catalysis (e.g., Aerobic Alcohol Oxidation)

Metal-imidazole complexes are particularly effective in catalyzing oxidation reactions, such as the aerobic oxidation of alcohols. rsc.orgrsc.org Copper complexes, in particular, have been extensively studied for this purpose. acs.orgnih.gov The imidazole ligand plays a key role in stabilizing the copper(I)/copper(II) redox couple, which is central to the catalytic cycle. In a typical mechanism, the copper(I) complex activates molecular oxygen, and the resulting species abstracts a hydrogen atom from the alcohol substrate. acs.orgnih.gov

Polymerization Catalysis

Late transition metal complexes are widely used as catalysts for polymerization reactions. researchgate.net While specific studies on this compound in this context are not prevalent, related metal complexes with imine-based ligands have proven to be effective catalysts for various polymerization processes. For example, Group 4 metal alkoxide complexes with imine-based bis-bidentate ligands are effective for the ring-opening polymerization of lactides and epoxides, as well as for ethylene polymerization. chemistryprofdc.com Similarly, copper(II) complexes based on benzimidazole (B57391) Schiff base ligands have been utilized as photoredox catalysts for the free-radical polymerization of acrylates. mdpi.com The electronic environment provided by the imidazole ring in this compound, combined with the steric properties of the butanol group, could be harnessed to control the activity and selectivity of metal catalysts in olefin or cyclic ester polymerization. researchgate.netchemistryprofdc.com

Biomimetic Catalysis (e.g., Enzyme Active Site Models)

The imidazole ring is a fundamental component of the amino acid histidine, which frequently serves as a ligand to metal ions in the active sites of enzymes. wikipedia.org Consequently, metal complexes with imidazole-containing ligands are often synthesized as models to mimic the structure and function of metalloenzymes. nih.govscispace.com These biomimetic catalysts can provide insights into enzymatic mechanisms and can perform similar chemical transformations.

For instance, iron complexes with imidazole ligands have been designed to model the active sites of oxygen-activating enzymes. wikipedia.org Copper complexes with redox-active ligands containing hydrogen-bonding groups can model the reactivity of galactose oxidase, an enzyme that catalyzes the oxidation of alcohols. nih.gov The this compound ligand contains both the crucial imidazole moiety and a hydroxyl group capable of hydrogen bonding, making its metal complexes suitable candidates for modeling the active sites of enzymes and performing biomimetic oxidation or hydrolysis reactions. nih.govnih.gov

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com Imidazole and its derivatives are widely used as ligands in the synthesis of these materials due to their strong coordination to metal centers and their ability to act as rigid linkers. researchgate.net The parent imidazole nucleus can be derivatized to form multi-functional ligands for constructing novel MOFs. researchgate.net

Ligands containing both imidazole and carboxylate groups are particularly common in MOF synthesis. mdpi.comnih.gov The use of this compound as a ligand in MOF construction could lead to frameworks with accessible metal sites and pores decorated with hydroxyl groups. These features are desirable for applications in catalysis, gas separation, and sensing. mdpi.comfrontiersin.org The specific geometry and connectivity of the resulting framework would be influenced by the coordination preferences of the metal ion and the steric profile of the butan-2-ol group. mdpi.com For example, zinc(II) has been used with 3-(1H-imidazol-1-yl)propanoate linkers to create various coordination polymers. chemrxiv.org Similarly, cadmium(II) complexes with 3,5-di(1H-imidazol-1-yl)benzoate show diverse structures and topologies, highlighting the versatility of imidazole-based linkers in creating complex extended structures. rsc.org

| Framework Type | Ligand Type | Potential Application | Reference |

| Metal-Organic Framework (MOF) | Pyridyl-imidazole-carboxyl | Selective CO2 Capture, Luminescence Sensing | nih.gov |

| Coordination Polymer (CP) | Bis-imidazole and dicarboxylate | Luminescence, Catalysis, Gas Adsorption | mdpi.com |

| Zeolitic Imidazolate Framework (ZIF) | 2-Methylimidazole | Gas Storage, Separation | researchgate.net |

Design Principles for Imidazole-Based Linkers in MOF Architectures

The rational design of MOFs relies on the judicious selection of organic linkers and metal nodes to achieve a desired network topology and functionality. escholarship.org Imidazole and its derivatives are highly valued as linkers due to their excellent coordination ability with metal ions, chemical stability, and the versatility offered by functionalization. alfa-chemistry.comresearchgate.net When considering a linker like this compound, several design principles are paramount.

Functional Group Effects: The properties of an imidazole-based MOF are heavily influenced by the substituent groups on the linker. researchgate.net The butan-2-ol group in this compound would introduce specific steric and chemical characteristics to the resulting framework.

Steric Hindrance: The bulky tertiary butyl alcohol group introduces significant steric hindrance around the imidazole's coordination sites. This bulkiness can influence the final topology of the MOF, potentially leading to larger pores or preventing the formation of overly dense, interpenetrated structures. nih.gov However, excessive steric hindrance can also impede the seamless growth of crystalline frameworks. nih.gov

Pore Environment Modification: The aliphatic butanol group creates a contoured, non-aromatic pore environment. tcd.ie This can lead to enhanced selectivity in host-guest interactions, particularly for hydrocarbon separations, compared to frameworks built from simple, flat aromatic linkers. tcd.ie

Active Sites: The hydroxyl (-OH) group from the butanol moiety can act as a functional site within the MOF pores. acs.org It can form hydrogen bonds with guest molecules, potentially enhancing the adsorption of specific compounds like CO2 or organic dyes. This functional group can also serve as a point for post-synthetic modification, allowing for further tuning of the MOF's properties. nih.gov

The table below summarizes the influence of different functional groups on the properties of isoreticular Zeolitic Imidazolate Frameworks (ZIFs), a subclass of MOFs, illustrating the importance of linker design.

| Functional Group (at position 2) | Resulting Framework Property | Reference |

| -CH₃ (e.g., in ZIF-8) | Flexible, exhibits "gate-opening" effect | researchgate.net |

| -Cl | Flexible | researchgate.net |

| -Br | Stiff, rigid framework | researchgate.net |

Linker Flexibility and Framework Topology: The rotational freedom of the butyl group in this compound adds a degree of flexibility to the linker. While reticular synthesis often relies on rigid linkers to predict the final structure, flexible linkers can lead to novel and sometimes unpredictable network topologies. escholarship.orgescholarship.org This flexibility, combined with the directional coordination of the imidazole ring, can be harnessed to target specific framework designs.

Synthetic Strategies for Incorporating Imidazole-Alcohol Motifs into Extended Frameworks

The incorporation of a bifunctional linker like this compound into a MOF architecture requires specific synthetic approaches. The goal is to successfully form the extended framework while preserving the integrity of the alcohol functionality.

Direct Solvothermal Synthesis: This is the most common method for MOF synthesis. It involves heating a mixture of the metal salt, the organic linker (in this case, this compound), and a solvent in a sealed vessel. The choice of solvent and temperature is critical to control the crystallization process and obtain a high-quality product. For instance, the synthesis of a barium-based MOF with an imidazole-carboxylate linker was achieved using N,N-dimethylformamide (DMF) as a solvent. acs.org This method would be a primary approach for directly building a framework using the target linker.

Mixed-Linker Strategy: This approach involves the synergistic assembly of two or more different linkers into a single framework. escholarship.orgescholarship.org One could synthesize a MOF using this compound alongside a simpler, well-established linker like 2-methylimidazole or a dicarboxylic acid. nih.gov This strategy can be used to:

Create Hierarchical Pores: Introduce different pore sizes (micropores and mesopores) within the same material, enhancing mass transport. nih.gov

Tune Functionality: Systematically vary the concentration of the functional imidazole-alcohol linker to fine-tune the chemical properties of the framework.

Post-Synthetic Modification (PSM): This powerful technique involves chemically modifying a pre-existing MOF. nih.govrsc.org While not a direct incorporation method for the entire linker, it represents a viable pathway to introduce the imidazole-alcohol motif. For example, a framework could be built using a linker containing a reactive group (e.g., an amino group). This group could then be chemically transformed to introduce the desired functionality. A relevant example is the modification of an amino-functionalized MOF (UiO-66-NH₂) with 2-imidazole carboxaldehyde to graft imidazole groups onto the framework. nih.gov A similar multi-step pathway could potentially be designed to create the this compound moiety within a pre-formed crystal.

The following table outlines these primary synthetic strategies.

| Synthetic Strategy | Description | Key Advantage |

| Direct Solvothermal Synthesis | One-pot reaction of metal salt and linker(s) in a solvent under heat. | Straightforward and widely used for initial discovery of new frameworks. |

| Mixed-Linker Strategy | Co-polymerization of two or more distinct organic linkers into a single framework. | Allows for fine-tuning of pore size, stability, and chemical functionality. nih.gov |

| Post-Synthetic Modification (PSM) | Covalent modification of a pre-synthesized MOF to introduce new functional groups. | Enables the incorporation of complex functionalities that may not be stable under initial synthesis conditions. nih.govrsc.org |

Supramolecular Chemistry and Molecular Recognition

Non-Covalent Interactions in 2-(1H-imidazol-2-yl)butan-2-ol Systems

The structure of this compound, featuring a hydroxyl group, an imidazole (B134444) ring with both a hydrogen-bond donor (N-H) and acceptor (pyridine-like N), and an aromatic system, suggests it is capable of participating in a variety of non-covalent interactions that would govern its assembly in the solid state and its behavior in solution.

Hydrogen Bonding Networks (e.g., O–H–N and N–H–O interactions)

The imidazole ring and the tertiary alcohol group are prime sites for hydrogen bonding. The imidazole ring can act as both a hydrogen bond donor, via its N-H group, and a hydrogen bond acceptor at its pyridine-like nitrogen atom. The hydroxyl group (-OH) of the butanol chain also serves as a potent hydrogen bond donor and acceptor.

This dual functionality allows for the formation of extensive hydrogen-bonded networks. Key potential interactions would include:

O–H···N: The hydroxyl group's hydrogen atom can form a strong hydrogen bond with the pyridine-like nitrogen of the imidazole ring of an adjacent molecule.

N–H···O: The imidazole N-H group's hydrogen can interact with the oxygen atom of the hydroxyl group on a neighboring molecule.

These interactions can lead to the formation of chains, sheets, or more complex three-dimensional architectures in the solid state. In related imidazole-alcohol systems, such as rac-(S)-2-(1H-Imidazol-1-yl)-3-methylbutan-1-ol, intermolecular O—H···N hydrogen bonds have been observed to link molecules into chains. nih.gov The strength and geometry of these bonds are fundamental to the crystal packing of the compound.

Interactive Table: Potential Hydrogen Bond Parameters in Imidazole-Alcohol Systems

The following table, based on general crystallographic data for similar functional groups, illustrates the typical geometric parameters for the types of hydrogen bonds that this compound could form.

| Donor (D) - H···Acceptor (A) | Typical D-H distance (Å) | Typical H···A distance (Å) | Typical D···A distance (Å) | Typical D-H···A Angle (°) |

| O–H···N | ~ 0.82 - 0.96 | ~ 1.8 - 2.2 | ~ 2.7 - 3.1 | ~ 150 - 180 |

| N–H···O | ~ 0.86 - 1.01 | ~ 1.9 - 2.4 | ~ 2.8 - 3.2 | ~ 140 - 180 |

Aromatic Interactions (e.g., π-π Stacking of Imidazole Rings)

Aromatic stacking is a non-covalent interaction between aromatic rings. nih.gov It plays a significant role in stabilizing molecular structures, from DNA to synthetic polymers. nih.gov The imidazole ring of this compound can participate in π-π stacking interactions. These interactions typically occur in two primary geometries:

Face-to-Face: Where the planes of the two imidazole rings are parallel.

Edge-to-Face (T-shaped): Where a C-H bond from the edge of one ring points towards the face of the other.

The extent and geometry of π-π stacking would depend on the steric hindrance from the butan-2-ol substituent and the influence of stronger interactions like hydrogen bonding. In many crystal structures, π-π stacking serves as a secondary interaction that helps to organize molecules that are already linked by primary hydrogen bonds. researcher.life

Other Weak Interactions (e.g., Van der Waals, Dipole-Dipole)

Van der Waals Forces: These ubiquitous, short-range attractive forces arise from temporary fluctuations in electron density and are significant for the close packing of the alkyl portions of the butanol chain.

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to its polar O-H, N-H, and C-N bonds. These dipoles will align in the solid state to maximize attractive interactions, further influencing the crystal packing.

Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The functional groups on this compound make it a potential candidate for use as a "guest" molecule in host-guest systems or as a simple receptor for ions or other small molecules.

Host-Guest Chemistry: Binding and Selectivity in Supramolecular Hosts (e.g., Cavitands)

Host-guest chemistry involves the binding of a "guest" molecule within the cavity or binding site of a larger "host" molecule. wikipedia.org Cavitands are synthetic hosts with well-defined, rigid cavities that can encapsulate small organic molecules. wikipedia.orgnih.gov

While there is no specific research on the encapsulation of this compound, its size and functionality suggest it could act as a guest. A host like a deep-cavity cavitand could potentially bind the molecule, with selectivity driven by:

Size/Shape Complementarity: The butanol portion would need to fit snugly within the host's hydrophobic cavity.

Specific Interactions: The hydroxyl and imidazole groups could form hydrogen bonds with functional groups lining the "rim" or interior of the host molecule. Studies have shown that imidazole groups placed on the rim of cavitands play a major role in the recognition and binding of small molecule guests. nih.gov

Recognition of Ions and Small Organic Molecules

The imidazole moiety is a well-known metal-coordinating ligand, and the nitrogen and oxygen atoms could also interact with various ions or small molecules.

Ion Recognition: The pyridine-like nitrogen of the imidazole ring and the hydroxyl oxygen are Lewis basic sites that could coordinate to cations. The N-H group could potentially act as a binding site for anions through hydrogen bonding.

Small Molecule Recognition: The molecule could act as a simple receptor. For example, the hydroxyl and N-H groups could form a "binding pocket" to recognize a complementary small molecule, such as a carboxylic acid, through dual hydrogen bonds.

Self-Assembly and Hierarchical Structures

Self-assembly is a process where components, whether molecules or larger entities, spontaneously organize into ordered structures. This organization is driven by the tendency of a system to reach a state of minimum energy. In the context of "this compound," the imidazole ring and the hydroxyl group are key functional groups that would likely direct its self-assembly into more complex, hierarchical structures.

Design and Formation of Ordered Supramolecular Architectures

The rational design of ordered supramolecular architectures relies on the specific and directional nature of non-covalent interactions. For a molecule like "this compound," the hydrogen bond donor (N-H of the imidazole and O-H of the alcohol) and acceptor sites (the other nitrogen of the imidazole and the oxygen of the alcohol) are primary tools for programmed assembly.

Researchers have successfully synthesized various supramolecular architectures using imidazole-containing ligands. mdpi.com For instance, the reaction of metal salts with ligands containing both imidazolyl and carboxyl groups has led to the formation of two-dimensional layered structures. mdpi.com While "this compound" lacks a carboxyl group, the principles of coordination-driven self-assembly with metal ions could still apply, leading to the formation of metal-organic frameworks (MOFs). The precise geometry of the resulting architecture would be influenced by the coordination preferences of the metal ion and the steric bulk of the butan-2-ol substituent.

Hierarchical self-assembly, a process where structures are formed in a stepwise manner across different length scales, is a sophisticated strategy for creating complex materials. nih.govrsc.org This approach often involves an initial self-assembly process to form primary structures, which then serve as building blocks for larger, more intricate assemblies. researchgate.net For "this compound," one could envision an initial formation of hydrogen-bonded chains or small cyclic motifs, which then further organize into more complex three-dimensional networks. rsc.org

Crystal Engineering Through Tailored Non-Covalent Interactions

Crystal engineering focuses on the design and synthesis of crystalline molecular solids with desired structures and properties. researchgate.net This is achieved by understanding and utilizing intermolecular interactions to control the packing of molecules in a crystal lattice. The key to crystal engineering is the "supramolecular synthon," a robust structural unit formed by specific and reliable intermolecular interactions.

For "this compound," the most probable supramolecular synthons would involve hydrogen bonds. The imidazole ring can form strong N-H···N hydrogen bonds, leading to the formation of chains or catemeric motifs. Additionally, the hydroxyl group can participate in O-H···N or O-H···O hydrogen bonds. The interplay between these different hydrogen bonding possibilities, along with weaker interactions such as C-H···π and van der Waals forces, would dictate the final crystal packing. nih.gov

The stability of the crystal packing is enhanced by a combination of these non-covalent interactions. nih.gov For example, in the crystal structure of a related compound, rac-(S)-2-(1H-Imidazol-1-yl)-3-methylbutan-1-ol, intermolecular O-H···N hydrogen bonds link molecules into chains, and these chains are further stabilized by weak C-H···O and C-H···π interactions. nih.gov A similar interplay of forces would be expected to govern the crystal structure of "this compound."

| Interaction Type | Potential Donor | Potential Acceptor | Expected Structural Motif |

| Hydrogen Bond | Imidazole N-H | Imidazole N | Chains, Dimers |

| Hydrogen Bond | Alcohol O-H | Imidazole N | Chains, Dimers |

| Hydrogen Bond | Alcohol O-H | Alcohol O | Chains, Dimers |

| C-H···π | Butyl C-H | Imidazole Ring | Stabilization of packing |

| van der Waals | Alkyl groups | Alkyl groups | Close packing |

Functional Supramolecular Systems

The precise control over molecular arrangement in supramolecular systems allows for the development of materials with specific functions. These functions arise from the collective properties of the assembled molecules, which can be different from the properties of the individual molecules themselves.

Development of Optical Chemosensors for Specific Analytes

Optical chemosensors are molecular devices that signal the presence of a specific analyte through a change in their optical properties, such as color or fluorescence. researchgate.net The design of a chemosensor typically involves a receptor unit that selectively binds the analyte and a signaling unit (a chromophore or fluorophore) that reports this binding event.

Imidazole derivatives are attractive components for chemosensors due to the ability of the imidazole ring to coordinate with metal ions and participate in hydrogen bonding. While there is no specific data on "this compound" as a chemosensor, its structure suggests potential applications. The imidazole moiety could act as a binding site for various analytes, particularly metal ions. Upon binding, the electronic properties of the imidazole ring would be perturbed, which could lead to a change in the absorption or emission of a linked chromophore.

The development of a chemosensor based on "this compound" would likely involve its functionalization with a fluorescent group. The binding of an analyte to the imidazole receptor could then modulate the fluorescence of the molecule through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation. The selectivity of the sensor would be determined by the specific non-covalent interactions between the imidazole-butanol scaffold and the target analyte.

| Sensor Component | Role | Potential Moiety in a "this compound" based sensor |

| Receptor | Binds the analyte | Imidazole ring and hydroxyl group |

| Signaling Unit | Reports the binding event | A tethered fluorescent group (e.g., naphthalene, anthracene) |

| Linker | Connects receptor and signaling unit | A covalent bond or short chain |

Advanced Materials and Emerging Technologies

Catalytic Materials Development

The development of efficient and reusable catalysts is a cornerstone of sustainable chemistry. The structure of 2-(1H-imidazol-2-yl)butan-2-ol is well-suited for creating sophisticated catalytic materials, from metal-organic frameworks to green solvent systems.

The nitrogen atoms in the imidazole (B134444) ring of this compound can act as effective ligands for a wide range of transition metals, enabling the creation of robust heterogeneous catalysts. When anchored to solid supports or integrated into Metal-Organic Frameworks (MOFs), these imidazole-metal complexes offer high catalytic activity combined with the benefits of easy separation and recyclability.

Research on related imidazole-functionalized MOFs has demonstrated their catalytic prowess in various organic reactions. For instance, MOFs functionalized with imidazole derivatives have been used to create highly dispersed palladium (Pd) clusters for Suzuki coupling reactions. frontiersin.orgnih.gov In one study, a Schiff base–imidazole-functionalized MOF, Pd@UIO-66–SB–Im, showed excellent activity in the Suzuki coupling of phenylboronic acid and bromobenzene (B47551), achieving a yield of over 99% under mild conditions and could be reused six times without a significant loss of activity. frontiersin.org Similarly, cobalt-coordinated, imidazole-modified covalent organic frameworks (COFs) have been shown to be effective electrocatalysts for the oxygen evolution reaction (OER). mdpi.com

The compound this compound could serve as a valuable ligand in such systems. The imidazole ring would provide the necessary coordination site for the metal, while the butanol group could modulate the catalyst's microenvironment, influencing substrate accessibility and selectivity.

Table 1: Performance of Imidazole-Functionalized MOF Catalysts in Suzuki Coupling This table presents data for a related imidazole-functionalized catalyst to illustrate potential applications.

| Catalyst System | Reaction | Yield (%) | Conditions | Reusability | Reference |

|---|---|---|---|---|---|

| Pd⁰@UIO-66–SB–Im | Suzuki coupling of bromobenzene and phenylboronic acid | >99% | 90°C, 1.5 h | 6 cycles with no loss of activity | frontiersin.org |

| MIL-101(Cr)-Me | Cycloaddition of CO₂ and butylene oxide | >99% | 115°C, 6 h | Not specified | soton.ac.uk |

Ionic liquids (ILs) are salts with melting points below 100°C, often hailed as "green solvents" due to their negligible vapor pressure, high thermal stability, and recyclability. Imidazolium (B1220033) salts are among the most common and versatile platforms for creating ILs. researchgate.net By quaternizing one of the nitrogen atoms of its imidazole ring, this compound can be readily converted into a cation for an ionic liquid.

The presence of the hydroxyl group on the butanol side chain would classify the resulting IL as a "task-specific ionic liquid" (TSIL). tandfonline.comsigmaaldrich.com This functional group can impart specific properties, such as enhanced solubility for certain substrates or the ability to participate directly in catalytic cycles. researchgate.net For example, hydroxyl-functionalized ILs can act as both the solvent and a catalyst in reactions like the ring-opening of epoxides or condensation reactions. arabjchem.orgsemanticscholar.org Research has shown that imidazolium-based TSILs can effectively catalyze various organic syntheses, including the preparation of dihydropyrimidiones and phenanthroimidazoles, often with the advantages of high yields and catalyst reusability. researchgate.netresearchgate.net The use of this compound as a precursor for TSILs aligns with the principles of green chemistry by creating recyclable catalytic systems that can replace volatile and hazardous organic solvents. nih.gov

Functional Organic Materials

Beyond catalysis, the unique electronic and structural features of the imidazole ring make it a valuable component in a range of functional organic materials, from chemical sensors to the active layers of electronic devices.

The ability of the imidazole ring to coordinate with metal ions makes its derivatives excellent candidates for chemosensors. seejph.commdpi.com The binding of a metal ion to the imidazole nitrogen atoms can induce a change in the molecule's electronic structure, leading to a detectable optical (colorimetric or fluorescent) or electrochemical signal. seejph.comuminho.pt

For example, a novel 2,4,5-triheteroarylimidazole was shown to detect various metal cations, exhibiting fluorescence enhancement with Fe²⁺, Sn²⁺, and Al³⁺, and fluorescence quenching with Cu²⁺. mdpi.comuminho.pt Imidazole-functionalized MOFs have also been developed as highly sensitive and selective fluorescent sensors for detecting nitroaromatic compounds like picric acid and various metal ions. acs.org

This compound could be incorporated into sensor designs as the primary recognition element. The butanol group could be used to tune the sensor's solubility in different analytical media or to attach it to a polymer or surface. Its binding properties would be dictated by the imidazole core, offering a potential pathway for the selective detection of environmentally or biologically significant ions.

Table 2: Examples of Imidazole-Based Fluorescent Ion Sensors This table presents data for related imidazole derivatives to illustrate potential sensing capabilities.

| Sensor Type | Target Analyte | Detection Method | Key Observation | Reference |

|---|---|---|---|---|

| Triheteroarylimidazole | Cu²⁺, Fe³⁺, Al³⁺ | Fluorescence Spectroscopy | Quenching for Cu²⁺, enhancement for Fe³⁺/Al³⁺ | mdpi.com |

| Imidazole-Functionalized MOF (HBU-168) | Picric Acid (PA) | Fluorescence Spectroscopy | "On¹-Off-On²" fluorescence shift | acs.org |

| Phenol-Imidazoles (TS and AS) | Cu²⁺ | UV-Vis & Fluorescence | Selective binding and signal change | seejph.com |

Imidazole derivatives are key materials in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Their strong electron-withdrawing nature makes them suitable for use as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and even as fluorescent emitters themselves. tandfonline.com Compounds based on phenanthroimidazole (PI) and benzimidazole (B57391) (BI) are widely studied for their excellent thermal stability and electrochemical properties. tandfonline.comresearchgate.net

While this compound is a simpler structure, the fundamental principles apply. The imidazole core provides the necessary electron-deficient character. By chemically modifying the compound—for instance, by attaching larger aromatic groups to the nitrogen or butanol function—it could be developed into a building block for more complex molecules tailored for OLED applications. nih.govmdpi.com Research on carbazole-imidazole hybrids has shown that such bipolar molecules can serve as efficient deep-blue emitters and as hosts for phosphorescent OLEDs, achieving high quantum efficiencies. mdpi.comrsc.org

Fuel cells represent a critical technology for clean energy conversion. Imidazole and its derivatives play a vital role in two key types of fuel cells:

High-Temperature Proton-Exchange Membrane Fuel Cells (HT-PEMFCs): In these devices, which operate above 100°C, imidazole can act as a proton carrier, facilitating proton transport in the absence of water. researchgate.net It can be doped into membranes like Nafion, where it helps to create pathways for proton conduction via a Grotthuss-type mechanism. researchgate.netacs.org Using fluorinated imidazole derivatives can further improve performance by reducing the poisoning effect on platinum catalysts. nih.gov

Anion-Exchange Membrane Fuel Cells (AEMFCs): In alkaline fuel cells, polymers functionalized with imidazolium cations serve as the anion-exchange membrane (AEM), which transports hydroxide (B78521) ions (OH⁻). rsc.orgresearchgate.net These membranes have shown high ionic conductivity and promising fuel cell performance. bohrium.comacs.orgfigshare.com